molecular formula C17H16N2O5 B2392763 1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione CAS No. 920948-08-9

1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione

Katalognummer: B2392763
CAS-Nummer: 920948-08-9
Molekulargewicht: 328.324
InChI-Schlüssel: IMXKZXYQDYHUBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione is a synthetic maleimide-based derivative offered for research purposes. The core structure of this compound is the 1H-pyrrole-2,5-dione (maleimide) group, a scaffold known for its versatile reactivity and presence in biologically active molecules . This particular molecule is functionalized with a furan-2-ylmethyl group at the N1 position and a (3-(2-hydroxyethoxy)phenyl)amino substituent at the C3 position. The incorporation of the furan ring, a common heteroaromatic unit in medicinal chemistry, alongside a polar hydroxyethoxy-aniline chain, suggests potential for interesting physicochemical and pharmacokinetic properties . This compound is intended for use in chemical and pharmaceutical research applications. It may serve as a key intermediate or precursor in the synthesis of more complex molecules, or as a candidate for in vitro biological screening. Researchers might explore its potential as a covalent inhibitor, given the known reactivity of the maleimide core with thiol groups, which can be utilized in targeting specific enzymes or in bioconjugation chemistry . As with many specialized research chemicals, its specific mechanism of action and full spectrum of applications are subjects for ongoing investigation. The product is provided with a guaranteed minimum purity of >95% (HPLC). It is supplied as an orange to red powder and should be stored sealed in a dry environment at 0-8°C to ensure stability. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Eigenschaften

IUPAC Name

1-(furan-2-ylmethyl)-3-[3-(2-hydroxyethoxy)anilino]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-6-8-24-13-4-1-3-12(9-13)18-15-10-16(21)19(17(15)22)11-14-5-2-7-23-14/h1-5,7,9-10,18,20H,6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXKZXYQDYHUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)NC2=CC(=O)N(C2=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-(Furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione
  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 336.36 g/mol

Antitumor Activity

Research indicates that pyrrole derivatives, including 1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione, exhibit significant antitumor properties. A study involving similar pyrrole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines through interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These compounds showed a stable binding affinity, suggesting their potential as targeted therapies for cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. The furan and phenyl moieties can engage in non-covalent interactions (e.g., hydrogen bonding and π-π stacking), which may enhance the compound's affinity for its biological targets. Additionally, the presence of the hydroxyl group contributes to solubility and bioavailability, crucial factors for therapeutic efficacy .

Case Studies

  • In Vitro Studies : In vitro assays revealed that derivatives of pyrrole-2,5-dione significantly inhibited the proliferation of human cancer cell lines (e.g., HCT-116 and SW-620). The most active compounds in these studies demonstrated GI50 values in the nanomolar range (approximately 1.0×1081.0\times 10^{-8} M) against colon cancer cells .
  • In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to control groups. The effectiveness was attributed to the compounds' ability to disrupt cellular processes critical for tumor survival and proliferation .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model IC50/Effect Reference
AntitumorHCT-1161.0×1081.0\times 10^{-8} M
AntitumorSW-6201.6×1081.6\times 10^{-8} M
Anti-inflammatoryRAW 264.7 cellsSignificant inhibition of PGE2 production
CytotoxicityVarious cell linesLow toxicity observed in animal models

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects:

  • Cell Lines Tested : A549 (lung adenocarcinoma), MCF7 (breast cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, leading to a reduction in cell viability. Studies have shown that treatment with concentrations around 100 µM for 24 hours resulted in a significant decrease in cell viability across the tested lines .

Antimicrobial Properties

In addition to its anticancer activity, the compound has demonstrated antimicrobial effects against several pathogens:

  • Pathogens Tested : Staphylococcus aureus and Klebsiella pneumoniae.
  • Efficacy : Studies have indicated that the compound can inhibit the growth of these pathogens effectively, with varying concentrations yielding significant results.

Synthetic Methodologies

The synthesis of 1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione involves several steps that utilize readily available starting materials. The synthetic route typically includes:

  • Formation of the Pyrrole Ring : Using furan derivatives and appropriate amines.
  • Functionalization : Introducing hydroxyethoxy groups through nucleophilic substitution reactions.
  • Purification : Employing chromatographic techniques to isolate the final product.

Study on Anticancer Properties

One study focused on the compound's effects on A549 cells found that it induced apoptosis through activation of caspase pathways, suggesting a mechanism that could be leveraged for therapeutic interventions in lung cancer treatment .

Antimicrobial Efficacy Assessment

Another research effort examined the compound's antimicrobial properties, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Comparative Analysis of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues of Pyrrole-2,5-Dione Derivatives

The pyrrole-2,5-dione (maleimide) scaffold is a versatile platform for drug discovery. Key structural variations among analogues include:

Compound N(1) Substituent C(3) Substituent Key Biological Activity Reference
1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione Furan-2-ylmethyl 3-(2-Hydroxyethoxy)phenylamino Not explicitly reported (structural inference)
1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione 3-Chloro-2-methylphenyl None (unsubstituted) Intermediate in organic synthesis
Gö6983 Indol-3-ylmethyl 3-(Dimethylamino)propylindol-3-yl Protein kinase C (PKC) inhibitor
U73122 Methoxyestra-triene-aminohexyl None (unsubstituted) Phospholipase C (PLC) inhibitor
KA-11 derivatives (e.g., Compound 4) Trifluoromethylphenyl-piperazinyl Oxo-propan-2-yl Antiseizure activity
1-(4-Acetylphenyl)-3-[(2,5-difluorophenyl)amino]-4-(phenylsulfanyl)-1H-pyrrole-2,5-dione 4-Acetylphenyl 2,5-Difluorophenylamino + phenylsulfanyl Not reported (structural diversity)

Key Differences and Implications

Substituent Effects on Solubility: The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to hydrophobic substituents (e.g., trifluoromethylphenyl in KA-11 derivatives or methoxyestra in U73122) .

Biological Target Specificity :

  • Gö6983 and U73122 are potent enzyme inhibitors (PKC and PLC, respectively), attributed to their bulky, planar substituents enabling active-site interactions .
  • The furan and hydroxyethoxy groups in the target compound may favor interactions with oxidoreductases or kinases, though empirical data are lacking.

Synthetic Accessibility :

  • The target compound’s furan-2-ylmethyl group can be introduced via alkylation reactions, similar to methods for synthesizing 1-(3-(difluoromethoxy)phenyl)-1H-pyrrole-2,5-dione .
  • Boron-containing derivatives (e.g., 1-(3-(dioxaborolan-yl)phenyl)-1H-pyrrole-2,5-dione) require specialized catalysts, highlighting the impact of substituents on synthetic complexity .

Pharmacological Potential

  • Anticonvulsant Activity : KA-11 derivatives with trifluoromethyl and piperazine groups demonstrate seizure suppression in vivo, suggesting that electron-withdrawing groups enhance CNS penetration . The target compound’s hydroxyethoxy group may reduce blood-brain barrier permeability compared to these analogues.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 356.34 1.8 3 6
Gö6983 465.52 3.5 1 5
U73122 521.67 4.2 2 7
1-(3-Chloro-2-methylphenyl)-pyrrole-2,5-dione 225.65 2.1 0 3

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including the formation of the pyrrole-2,5-dione core, functionalization with a furan-2-ylmethyl group, and substitution at the 3-position with a hydroxyethoxy-phenylamino group. Critical parameters include:

  • Solvent selection : Ethanol or toluene is often used to balance solubility and reaction efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking intermediate formation and confirming purity .
  • Temperature and time optimization : These parameters are tuned to maximize yield and minimize side reactions (e.g., degradation of the hydroxyethoxy group) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : Provides detailed information on bond hybridization (e.g., sp² nitrogen in the pyrrole ring) and functional group connectivity .
  • High-performance liquid chromatography (HPLC) : Ensures purity by separating and quantifying impurities .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies characteristic peaks for hydroxyl (-OH), amide (N-H), and carbonyl (C=O) groups .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Enzyme inhibition assays : Test against cyclooxygenases (COX-1/COX-2) or kinases, as structurally related pyrrole-2,5-diones show activity in these pathways .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization can quantify interactions with target proteins .

Advanced Research Questions

Q. How does the substitution pattern on the phenylamino group influence bioactivity?

The position and nature of substituents on the phenyl ring significantly alter target selectivity:

  • 3-(2-Hydroxyethoxy) vs. 4-(2-hydroxyethoxy) : Positional isomers (para vs. meta) may exhibit divergent binding modes due to steric or electronic effects. For example, para-substituted analogs in showed stronger enzyme inhibition, suggesting meta-substituted variants (as in the target compound) require re-evaluation of binding pockets .
  • Hydroxyethoxy vs. methoxy groups : highlights that methoxy-substituted analogs display anti-inflammatory activity, whereas hydroxyethoxy groups may enhance solubility and hydrogen-bonding interactions .

Q. How can molecular docking studies resolve contradictions between in vitro and in vivo activity data?

  • Target flexibility : Use induced-fit docking to model conformational changes in enzymes (e.g., kinases) upon ligand binding .
  • Solvent effects : Incorporate explicit water molecules in simulations to account for the hydroxyethoxy group’s hydrophilicity .
  • Metabolite interference : Compare docking results with metabolites identified via LC-MS in in vivo studies to rule off-target interactions .

Q. What strategies address low yield during the final coupling step of the phenylamino group?

  • Catalyst screening : Palladium or copper catalysts (e.g., CuI) may improve coupling efficiency for aromatic amination .
  • Protecting groups : Temporarily protect the hydroxyethoxy group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity under controlled heating .

Q. How do structural analogs inform SAR (structure-activity relationship) studies?

provides a comparative table of analogs:

AnalogStructural DifferenceBioactivity
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dioneLacks furan substituentReduced kinase inhibition
3-(2-Methoxyphenyl)-1H-1,2,4-triazoleTriazole core instead of pyrroleDistinct antimicrobial profile
Key findings:
  • The furan-2-ylmethyl group enhances π-π stacking with aromatic residues in enzyme active sites .
  • Hydroxyethoxy substitution improves water solubility, critical for in vivo efficacy .

Methodological Challenges

Q. How should researchers resolve discrepancies in biological activity across different assay platforms?

  • Normalize data : Use Z-score standardization to account for variability in assay conditions (e.g., pH, temperature) .
  • Orthogonal assays : Validate enzyme inhibition with both fluorogenic and colorimetric substrates .
  • Control compounds : Include reference inhibitors (e.g., indomethacin for COX assays) to calibrate results .

Q. What computational tools are optimal for predicting metabolic stability?

  • ADMET predictors : Use SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model the degradation pathway of the hydroxyethoxy group under physiological conditions .

Q. How can crystallography aid in optimizing the compound’s selectivity?

  • Co-crystallization with targets : Solve X-ray structures of the compound bound to kinases or COX enzymes to identify key binding residues .
  • Electron density maps : Analyze interactions (e.g., hydrogen bonds between the hydroxyethoxy group and Asp/Tyr residues) to guide rational design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.